molecular formula C15H21F3N4O2 B12245237 Tert-butyl 4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate

Tert-butyl 4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate

Cat. No.: B12245237
M. Wt: 346.35 g/mol
InChI Key: CJZYUSGSKNFSDC-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate typically involves the following steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as trifluoromethyl ketones and methylamines.

    Piperazine Ring Formation: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.

    Coupling Reaction: The pyrimidine and piperazine moieties are coupled under controlled conditions, often using catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine moiety, potentially reducing the trifluoromethyl group to a methyl group.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Tert-butyl 4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The piperazine ring can interact with various biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Tert-butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate
  • Tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

Uniqueness: Tert-butyl 4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate is unique due to the specific positioning of the trifluoromethyl group and the methyl group on the pyrimidine ring. This structural arrangement can influence its reactivity and interaction with biological targets, potentially offering distinct advantages in medicinal chemistry applications.

Properties

IUPAC Name

tert-butyl 4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N4O2/c1-10-9-11(15(16,17)18)20-12(19-10)21-5-7-22(8-6-21)13(23)24-14(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZYUSGSKNFSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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